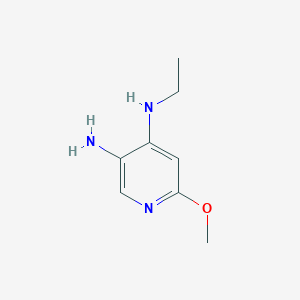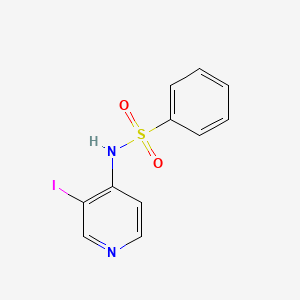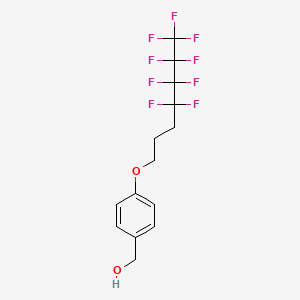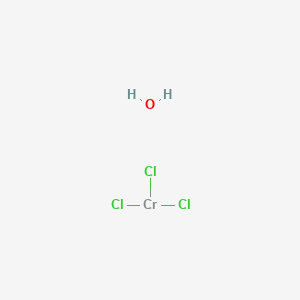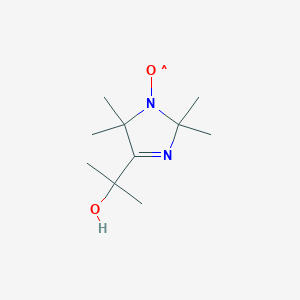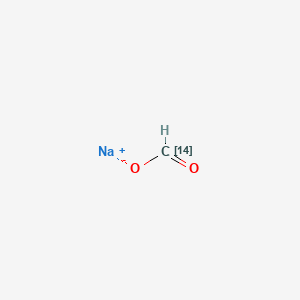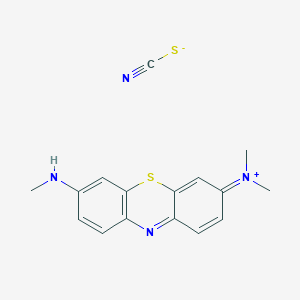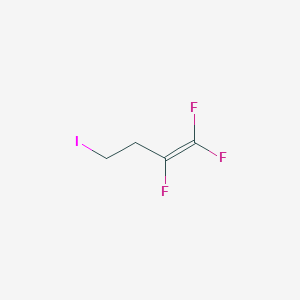
4-Iodo-1,1,2-trifluorobut-1-ene
Descripción general
Descripción
4-Iodo-1,1,2-trifluorobut-1-ene is an organofluorine compound with the molecular formula C₄H₄F₃I It is characterized by the presence of an iodine atom and three fluorine atoms attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,2-trifluorobut-1-ene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,2-trifluorobut-1-ene with iodine in the presence of a catalyst or under specific reaction conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides and halogens, to form different derivatives.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine can be used, often in the presence of a catalyst or under UV light.
Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 4-azido-1,1,2-trifluorobut-1-ene, while addition of hydrogen chloride would produce 4-chloro-1,1,2-trifluorobut-1-ene .
Aplicaciones Científicas De Investigación
4-Iodo-1,1,2-trifluorobut-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique fluorine content.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Proteomics Research: It is employed in labeling and modifying proteins to study their structure and function
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,1,2-trifluorobut-1-ene in chemical reactions involves the reactivity of the iodine and fluorine atoms. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in various chemical processes .
Comparación Con Compuestos Similares
4-Bromo-1,1,2-trifluorobut-1-ene: Similar in structure but with a bromine atom instead of iodine.
1,1,2-Trifluoro-4-chlorobut-1-ene: Contains a chlorine atom and is used in organic synthesis and materials science.
1,1,2-Trifluoro-4-fluorobut-1-ene: Another fluorinated butene derivative with distinct properties and applications.
Uniqueness: 4-Iodo-1,1,2-trifluorobut-1-ene is unique due to the presence of the iodine atom, which imparts specific reactivity patterns not observed in its bromine or chlorine analogs. This makes it particularly valuable in certain synthetic applications where iodine’s reactivity is advantageous .
Propiedades
IUPAC Name |
1,1,2-trifluoro-4-iodobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3I/c5-3(1-2-8)4(6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDLQOLNANINDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600794 | |
| Record name | 1,1,2-Trifluoro-4-iodobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-52-5 | |
| Record name | 1,1,2-Trifluoro-4-iodobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
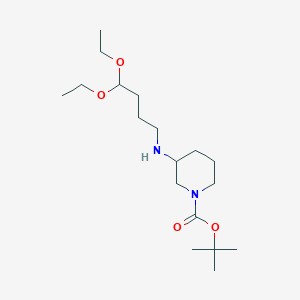
![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)
